molecular formula C18H18O7 B097670 [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate CAS No. 17550-38-8

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate

Cat. No.: B097670
CAS No.: 17550-38-8
M. Wt: 346.3 g/mol
InChI Key: WJYFLYDUGXWVMP-CVYDXHPNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate is a naturally occurring cyclohexane epoxide, belonging to a small family of heavily oxygenated cyclohexane derivatives. It has attracted significant attention from natural product and synthetic chemists due to its unusual structure, biogenesis, and biological activity . This compound exhibits interesting biological properties, including tumor-inhibitory, antileukemic, and antibiotic activity .

Scientific Research Applications

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate has a wide range of scientific research applications, including:

Chemical Reactions Analysis

Types of Reactions: [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form other epoxide derivatives.

    Reduction: Reduction reactions can convert senepoxide into different cyclohexane derivatives.

    Substitution: this compound can undergo substitution reactions, where one of the oxygen atoms is replaced by another functional group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of other epoxide derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted epoxides.

Comparison with Similar Compounds

  • Crotepoxide
  • Boesenoxide
  • Pipoxide acetate
  • β-[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
  • Tingtanoxide

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

17550-38-8

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate

InChI

InChI=1S/C18H18O7/c1-11(19)23-14-8-9-15-18(25-15,16(14)24-12(2)20)10-22-17(21)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15+,16+,18+/m1/s1

InChI Key

WJYFLYDUGXWVMP-CVYDXHPNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@H]2[C@@]([C@H]1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

SMILES

CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
Reactant of Route 3
Reactant of Route 3
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
Reactant of Route 5
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.